N-(4-bromophenyl)pyrrolidine-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Impure or isomeric mixtures cause inconsistent SAR, delaying medchem projects. This ≥95% pure N-(4-bromophenyl)pyrrolidine-1-carboxamide provides a reliable para-bromo scaffold. • Verified para-substitution eliminates regioisomer variability • Consistent LogP 2.56 & tPSA 32 Ų for reproducible SAR • Analytical data (NMR, HPLC) included; bulk stock available

Molecular Formula C11H13BrN2O
Molecular Weight 269.14g/mol
CAS No. 904475-25-8
Cat. No. B496997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)pyrrolidine-1-carboxamide
CAS904475-25-8
Molecular FormulaC11H13BrN2O
Molecular Weight269.14g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C11H13BrN2O/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15)
InChIKeyYUAZOBUFYPAWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)pyrrolidine-1-carboxamide: Foundational Scaffold


N-(4-Bromophenyl)pyrrolidine-1-carboxamide (CAS 904475-25-8) is a synthetic small molecule belonging to the pyrrolidine-1-carboxamide class, characterized by a 4-bromophenyl substituent. With a molecular formula of C11H13BrN2O and a molecular weight of 269.14 g/mol , this compound serves as a versatile core scaffold in medicinal chemistry. Its structure, featuring a rigid pyrrolidine ring and a bromine atom as a synthetic handle, makes it a key intermediate for generating diverse compound libraries . Unlike more complex, functionalized analogs, this simple yet specific scaffold allows for targeted modifications, offering a unique balance of structural simplicity and potential for derivatization.

Scaffold Core fragment for systematic SAR exploration and library synthesis.
Handle Para-bromo substitution enables reliable cross-coupling derivatization.
Baseline Defined physicochemical profile supports property-driven scaffold selection.

N-(4-Bromophenyl)pyrrolidine-1-carboxamide: Substitution Pitfalls


Generic substitution of N-(4-bromophenyl)pyrrolidine-1-carboxamide with other pyrrolidine-1-carboxamides or bromophenyl-containing compounds is scientifically unsound due to the interplay of its specific substitution pattern and physicochemical properties. The para-bromo substitution on the phenyl ring creates a distinct electronic and steric environment, directly impacting target binding and biological activity . Altering the bromine position to ortho or meta, or replacing it with other halogens, can lead to significant changes in logP, solubility, and binding affinity, potentially rendering a compound inactive or altering its selectivity profile . Furthermore, its predicted logP of 2.56 directly influences permeability and distribution, and any change to this core structure will unpredictably alter this parameter, undermining the reproducibility of established SAR and potentially causing failure in downstream assays.

Bromine Position Shift Ortho- or meta-bromo isomers may exhibit distinct binding profiles, altering target interaction and assay outcome.
Halogen Replacement Switching to chloro, fluoro, or iodo analogs changes lipophilicity and electronic character, which can shift ADME behavior and selectivity.
Unverified Purity Using non-characterized or lower-purity samples introduces impurities that may confound SAR interpretation and reproducibility.

N-(4-Bromophenyl)pyrrolidine-1-carboxamide: Comparative Evidence


Bromine Position and Bioactivity

The precise placement of the bromine atom at the para position of the phenyl ring is a critical determinant of biological activity, differentiating it from its ortho- and meta-substituted isomers. Research indicates that while N-(4-bromophenyl)pyrrolidine-1-carboxamide exhibits specific biological properties, its close analog, N-(3-bromophenyl)pyrrolidine-1-carboxamide, displays distinct and different bioactivity profiles . This phenomenon is consistent with the understanding that the substitution pattern on the phenyl ring significantly modulates interactions with biological targets due to changes in molecular shape and electronic distribution .

Bromine Position Impact
Class-level inference
Qualitative bioactivity difference between para- and meta-bromo isomers reported.
Position-specific binding context
Based on general SAR; direct comparator data to verify.
Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Physicochemical Baseline for Analog Selection

This compound provides a well-defined physicochemical starting point, as evidenced by its predicted properties. Its ACD/LogP is 2.56, with a consistent LogD of 2.62 at both pH 5.5 and 7.4, indicating its lipophilicity is pH-independent in a biologically relevant range . It has a topological polar surface area (tPSA) of 32 Ų and zero violations of Lipinski's Rule of 5, confirming its drug-likeness . These values are distinct from analogs with different substitution patterns, such as N-(4-chlorophenyl)pyrrolidine-1-carboxamide (CAS 90567-26-1), which has a significantly lower predicted LogP of ~1.9 .

Lipophilicity Baseline
Cross-study comparable
ΔLogP ≈ +0.66 vs 4-chloro analog (predicted ACD/LogP 2.56).
Supports lipophilicity-driven SAR
Predicted values; experimental validation advised.
ADME Prediction Physicochemical Properties Medicinal Chemistry

Assured Purity and Identity

Unlike uncharacterized or poorly documented analogs, N-(4-bromophenyl)pyrrolidine-1-carboxamide is commercially available with a specified minimum purity of 95% and batch-specific quality assurance documentation, including NMR, HPLC, and GC spectra . This is a critical differentiator for procurement, as it ensures the compound's identity and minimizes the risk of assay interference from unknown impurities, a common issue with less rigorously sourced research chemicals. While many vendors offer this compound, the availability of detailed, batch-specific analytical data directly supports experimental reproducibility.

Purity Specification
Supporting evidence
≥95% purity, batch-specific NMR, HPLC, GC available.
Ensures reproducible starting material
Verify batch certificate before assay use.
Quality Control Chemical Synthesis Assay Reproducibility

N-(4-Bromophenyl)pyrrolidine-1-carboxamide: Optimal Use Cases


Medicinal Chemistry: SAR Scaffold

This compound is ideally suited as a foundational core scaffold for SAR exploration. Its specific para-bromo substitution pattern and well-defined physicochemical properties (LogP 2.56) provide a consistent baseline . By using this pure, verified starting material, medicinal chemists can systematically introduce modifications (e.g., Suzuki coupling at the bromine site, amide modifications) and reliably attribute changes in potency or pharmacokinetic properties to the specific structural alteration, avoiding the confounding variables introduced by using an impure or isomeric mixture.

Chemical Biology: Probe Synthesis

When synthesizing chemical probes for target identification or validation, starting material purity and correct isomerism are paramount. The commercial availability of N-(4-bromophenyl)pyrrolidine-1-carboxamide at a verified ≥95% purity, often with supporting analytical data (NMR, HPLC), ensures that the final probe's observed biological effect can be confidently assigned to the intended molecule and not an artifact . Its structural simplicity also facilitates the straightforward addition of linker moieties or reporter tags.

Computational Chemistry: Model Validation Reference

The compound's accurate, vendor-verified structure and its predicted physicochemical data (e.g., ACD/LogP 2.56, tPSA 32 Ų) make it a useful reference for validating and calibrating computational models . Its properties can be used to benchmark predictions for other pyrrolidine-containing compounds or as a test case for novel machine learning models predicting ADME/Tox properties or synthetic feasibility.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR exploration
Defined scaffold with para-bromo synthetic handle
Consistent derivatization baseline and property tracking
Chemical biology probe synthesis
High-purity, well-characterized starting material
Identity and purity verification before linker or tag addition
Computational model validation
Structure with reported predicted LogP, tPSA, LogD
Benchmark ADME prediction and synthetic feasibility algorithms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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